kb-NB77-78
Overview
Description
kb-NB77-78 is a chemical compound that serves as an analog of CID797718, which is a by-product of the synthesis of the parental compound, CID755673 this compound does not exhibit inhibitory activity against PKD1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kb-NB77-78 involves the reaction of 9-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-1H-chromeno[3,4-b]pyridin-5(2H)-one. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
kb-NB77-78 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
kb-NB77-78 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of protein kinase D inhibitors.
Biology: Employed in cellular assays to investigate the role of protein kinase D in various biological processes.
Medicine: Potential applications in drug discovery and development, particularly in the context of diseases involving protein kinase D signaling pathways.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry
Mechanism of Action
kb-NB77-78 does not exhibit inhibitory activity against protein kinase D1. It does not bind to protein kinase D1 in fluorescence polarization assays and has no effect on protein kinase D1 phosphorylation in LNCaP cancer cells. This lack of activity makes it a valuable tool for studying the specificity and selectivity of protein kinase D inhibitors .
Comparison with Similar Compounds
Similar Compounds
CID797718: An analog of kb-NB77-78, also a by-product of the synthesis of CID755673.
Uniqueness
This compound is unique in that it serves as an inactive analog of CID755673, allowing researchers to study the effects of protein kinase D inhibition without the confounding effects of kinase activity. This makes it a valuable control compound in biochemical assays .
Properties
IUPAC Name |
9-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3Si/c1-18(2,3)23(4,5)22-12-8-9-15-14(11-12)13-7-6-10-19-16(13)17(20)21-15/h8-9,11,19H,6-7,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMWMPXUIXEQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OC(=O)C3=C2CCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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